molecular formula C9H6BrClN2O B2597092 8-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2413904-56-8

8-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2597092
CAS No.: 2413904-56-8
M. Wt: 273.51
InChI Key: SRHMYFBXAOFAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a high-purity chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a versatile pyrido[1,2-a]pyrimidin-4-one scaffold, which is recognized as a privileged structure in the development of biologically active molecules. The reactive chloromethyl group at the 2-position serves as a key handle for further functionalization, allowing researchers to perform nucleophilic substitutions and create diverse compound libraries via scaffold hopping approaches . The bromo substituent at the 8-position offers additional opportunities for metal-catalyzed cross-coupling reactions, enabling precise structural diversification for structure-activity relationship (SAR) studies. Derivatives based on the pyrido[1,2-a]pyrimidin-4-one core have demonstrated significant potential in pharmaceutical research. Recent studies have highlighted this scaffold as a novel class of allosteric SHP2 inhibitors , with specific compounds showing high enzymatic activity against full-length SHP2 and potent antiproliferative effects in cancer cell lines such as Kyse-520, NCI-H358, and MIA-PaCa-2 . This core structure has also been investigated for its role as PKM2 activators and for anti-inflammatory activity through inhibition of the hyaluronidase enzyme . The chemical reactivity of this analog, particularly the chloromethyl group, makes it a valuable precursor for SRN1 reactions with various sulfur- and carbon-centered nucleophiles, facilitating the exploration of new heterocyclic systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

8-bromo-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-6-1-2-13-8(3-6)12-7(5-11)4-9(13)14/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHMYFBXAOFAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=CC2=O)CCl)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413904-56-8
Record name 8-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 8-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable bromoacetyl chloride derivative can lead to the formation of the desired pyrido[1,2-a]pyrimidine scaffold. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

8-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield reduced forms.

    Cyclization Reactions: Intramolecular cyclization can occur under specific conditions, leading to the formation of fused ring systems.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 8-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study highlighted that certain derivatives demonstrated potent inhibition against CDK2 and CDK9 with IC₅₀ values of 0.36 µM and 1.8 µM, respectively .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that related pyrido[1,2-a]pyrimidine derivatives possess effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanisms of action often involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Potential as a Scaffold in Drug Design

Due to its unique structure, this compound serves as a valuable scaffold for the development of new therapeutic agents. Its ability to undergo further chemical modifications allows researchers to explore various substitutions that could enhance selectivity and potency against specific targets in cancer therapy or infectious diseases .

Case Studies

  • Inhibition of CDK Activity
    • A series of studies focused on the design of pyrido[1,2-a]pyrimidine-based compounds as CDK inhibitors. These studies demonstrated that modifications at the bromine and chloromethyl positions significantly affected the inhibitory potency against cancer cell lines such as HeLa and HCT116. The findings suggest that this compound could be further explored for developing targeted cancer therapies.
  • Antibacterial Efficacy
    • Another investigation assessed the antibacterial properties of related compounds derived from pyrido[1,2-a]pyrimidine structures. The results indicated strong activity against Staphylococcus aureus and Escherichia coli, highlighting the potential for these compounds in treating bacterial infections resistant to conventional antibiotics.

Mechanism of Action

The mechanism of action of 8-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : Bromine increases molecular weight and lipophilicity compared to chlorine or unsubstituted analogs. For instance, the 7-chloro analog (MW 245.07) is more polar than the 8-bromo target compound (MW 289.52) .
  • Melting Points : Halogenated derivatives generally exhibit higher melting points. While specific data for the 8-bromo compound are unavailable, 3-bromo-4H-pyrido[1,2-a]pyrimidin-4-one has a melting point of 137–138°C , suggesting similar thermal stability for the target compound.

Biological Activity

8-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications, drawing on various research findings and case studies.

  • Molecular Formula : C8_8H4_4BrClN2_2O
  • Molecular Weight : 259.49 g/mol
  • CAS Number : 2137576-79-3

Synthesis

The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. A common synthetic route includes the cyclization of 2-aminopyridine with brominated and chlorinated reagents under controlled conditions, often utilizing solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts to facilitate the reaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances the binding affinity through halogen bonding and other non-covalent interactions. This compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, thereby modulating their function .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrimidine derivatives demonstrate substantial antibacterial and antimycobacterial activity against various microbial strains, including Gram-positive and Gram-negative bacteria .

Microbial Strain Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliSignificantVaries by compound
Staphylococcus aureusSignificantVaries by compound
Mycobacterium tuberculosisSignificantVaries by compound

Anticancer Potential

The compound's potential as an anticancer agent is also noteworthy. In vitro studies have demonstrated that pyrido[1,2-a]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrimidine derivatives against a range of bacteria and fungi. The results indicated that compounds with structural similarities to this compound showed promising results in inhibiting bacterial growth .
  • Cancer Cell Proliferation : Another study focused on the antiproliferative effects of pyrido[1,2-a]pyrimidines on human tumor cell lines. The findings revealed that these compounds could significantly reduce cell viability in a dose-dependent manner, suggesting their potential as therapeutic agents against cancer .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 8-bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one?

  • Methodology : The compound is synthesized via halogenation and functionalization of the pyrido[1,2-a]pyrimidin-4-one scaffold. For example, iodination of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one with N-iodosuccinimide (NIS) in acetonitrile can introduce halogens at specific positions, followed by bromination using N-bromosuccinimide (NBS) . Thorpe-Ziegler isomerization is also employed to generate intermediates like 2-(3-amino-5-phenylaminothiazolo-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one from 2-chloromethyl derivatives .

Q. How can C-3 functionalization of the pyrido[1,2-a]pyrimidin-4-one core be achieved?

  • Methodology :

  • Electrochemical Selenylation : Use iodide-catalyzed electrochemical selenation with diaryl diselenides in DMSO, employing a carbon rod anode and platinum cathode (yields: 81–93%) .
  • Metal-Free Chalcogenation : React with thiols or organodiselenides in the presence of iodine under mild conditions (yields: up to 95%) .
  • Suzuki-Miyaura Coupling : Microwave-assisted cross-coupling with aryl boronic acids to introduce aryl groups at the C-3 position .

Q. What spectroscopic techniques are critical for characterizing halogenated pyrido[1,2-a]pyrimidin-4-ones?

  • Methodology :

  • 1H/13C NMR : Key for confirming substitution patterns, e.g., distinguishing C-3 vs. C-6 bromination .
  • UV-Vis Spectroscopy : Analyzes electronic transitions influenced by electron-withdrawing/donating substituents (e.g., solvent effects on π→π* transitions) .

Advanced Research Questions

Q. What mechanistic pathways explain radical-mediated C-3 chalcogenation of pyrido[1,2-a]pyrimidin-4-ones?

  • Analysis :

  • Radical intermediates (thiyl/selenyl radicals) are generated via persulfate activation or iodide catalysis. These radicals undergo regioselective addition to the electron-rich C-3 position of the heterocycle .
  • Evidence includes inhibition by TEMPO (a radical scavenger) and isolation of radical adducts .
  • Iodine acts as a mediator, not a direct halogenation agent, confirmed by the absence of iodinated products in control experiments .

Q. How do electronic effects of substituents influence reaction efficiency in C-3 sulfenylation?

  • Data Contradiction :

  • Electron-deficient thiols (e.g., 4-F-C6H4SH) yield higher sulfenylated products (85–95%) compared to electron-rich analogs (e.g., 4-MeO-C6H4SH, 55–70%) due to reduced disulfide dimerization .
  • Steric hindrance from ortho-substituents (e.g., 2-Br-C6H4SH) can paradoxically improve yields by stabilizing intermediates .

Q. What strategies optimize halogen retention during subsequent functionalization (e.g., cross-coupling)?

  • Methodology :

  • Protect reactive halogens (e.g., 8-bromo) using acetyl groups during iodination to prevent displacement .
  • Use mild conditions (e.g., room temperature, non-nucleophilic solvents) to preserve halogen integrity .

Q. How can the chloromethyl group at C-2 be exploited for further derivatization?

  • Applications :

  • Nucleophilic Substitution : React with amines or thiols to form 2-aminomethyl or 2-thiomethyl derivatives .
  • Cyclization : Utilize the chloromethyl group in Pictet-Spengler reactions to construct fused polyheterocycles (e.g., thiazolo-pyrido-pyrimidinones) .

Methodological Challenges & Solutions

Addressing low yields in large-scale selenylation reactions

  • Optimization :

  • Increase current density (e.g., 30 mA) and scale electrolyte (KI) proportionally to maintain catalytic efficiency .
  • Use DMSO as a polar aprotic solvent to enhance solubility and radical stability .

Resolving regioselectivity conflicts in halogenation

  • Contradiction : Halogenation at C-3 vs. C-6 can lead to mixtures of pyrido[1,2-a]pyrimidin-4-ones and naphthyridinones .
  • Solution : Control reaction temperature (<80°C) and use stoichiometric N-halosuccinimides to favor C-3 halogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.